molecular formula C25H24ClNO5 B11626680 3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11626680
M. Wt: 453.9 g/mol
InChI Key: DSGLXYQVWSUILT-UHFFFAOYSA-N
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Description

3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that features a dihydropyridine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones in the presence of a base, followed by cyclization and functional group modifications . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert certain functional groups to their reduced forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(3,4-dimethoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]butanoic acid
  • 4-Thiazolecarboxylic acid, 2-[(2-furanylmethyl)sulfonyl]methyl]
  • N’-{4-[3,5-Bis(2-methyl-2-propanyl)-1H-pyrazol-1-yl]benzoyl}-2-{[(2-furanylmethyl)sulfonyl]methyl}-1,3-thiazol-4-carbohydrazid

Uniqueness

What sets 3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate apart is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C25H24ClNO5

Molecular Weight

453.9 g/mol

IUPAC Name

bis(prop-2-enyl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H24ClNO5/c1-5-13-30-24(28)21-15(3)27-16(4)22(25(29)31-14-6-2)23(21)20-12-11-19(32-20)17-9-7-8-10-18(17)26/h5-12,23,27H,1-2,13-14H2,3-4H3

InChI Key

DSGLXYQVWSUILT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)OCC=C

Origin of Product

United States

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